8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid
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Description
8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid is a useful research compound. Its molecular formula is C9H6N4O4S and its molecular weight is 266.23. The purity is usually 95%.
BenchChem offers high-quality 8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Macrocyclic and Heterocyclic Compound Synthesis
Macrocyclic compounds, such as those derived from similar complex structures, play a vital role in the synthesis of novel chemical entities. These structures are often used for the complexation of metal atoms due to their unique conformation and ability to form stable complexes with metals. For example, the synthesis of new heterocyclic sulfamides demonstrates the development of N- and SO2-containing bi-, tri-, and tetracyclic systems, highlighting the versatility of these compounds in creating diverse molecular architectures (Gazieva et al., 2000).
Transition Metal Complexes
The study and characterization of transition metal complexes with macrocyclic ligands is another significant area of research. These complexes have applications ranging from catalysis to potential therapeutic agents. For instance, the synthesis and characterization of new 13 and 14-membered macrocycles and their transition metal complexes reveal insights into their structure and potential applications in inhibiting bacterial growth, showcasing their relevance in medicinal chemistry (Nishat et al., 2003).
MRI Contrast Agents
Novel gadolinium(III) polyaminocarboxylate macrocyclic complexes have been explored for their potential as magnetic resonance imaging (MRI) contrast agents. Their high proton relaxivities compared to clinically used agents indicate their potential to enhance MRI contrast, demonstrating the application of complex macrocyclic compounds in improving diagnostic imaging (Chan et al., 2004).
Coordination Polymers
The construction of coordination polymers using tetracarboxylic acid incorporating a triazole group showcases the application of macrocyclic compounds in materials science. These structures exhibit unique photoluminescence properties and improved catalytic activity, highlighting their potential in the development of functional materials (Wang et al., 2016).
properties
IUPAC Name |
5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4S/c14-8(15)5-1-2-6-7(3-5)18(16,17)12-9-10-4-11-13(6)9/h1-4H,(H,14,15)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMMSJMMMWRUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)S(=O)(=O)NC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid | |
CAS RN |
1311316-98-9 |
Source
|
Record name | 4H-benzo[e][1,2,4]triazolo[5,1-c][1,2,4]thiadiazine-7-carboxylic acid 5,5-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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